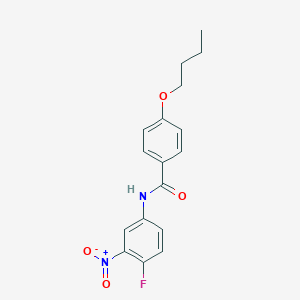

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEIGYBGFZBQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365011 | |

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-08-4 | |

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Reaction Conditions

The process involves dissolving p-fluoroaniline in concentrated sulfuric acid, followed by the dropwise addition of a nitric acid–sulfuric acid mixture at 2°C. Key parameters include:

Purification and Yield Optimization

Post-reaction, the crude product is purified via recrystallization from boiling water, achieving >90% purity. Elevated water content in the nitration mixture directly correlates with increased resin byproducts, necessitating strict anhydrous conditions.

Synthesis of 4-Butoxybenzoic Acid: Alkylation and Oxidation

4-Butoxybenzoic acid is synthesized through the alkylation of 4-hydroxybenzoic acid, followed by oxidation if necessary.

Alkylation of 4-Hydroxybenzoic Acid

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride derivative using oxalyl chloride in dichloromethane (DCM) under anhydrous conditions.

Amidation: Coupling 4-Butoxybenzoyl Chloride with 4-Fluoro-3-nitroaniline

The final step involves coupling 4-butoxybenzoyl chloride with 4-fluoro-3-nitroaniline to form the target benzamide.

Reaction Protocol

Optimization Challenges

-

Temperature : Reactions conducted at 0–5°C minimize nitro group reduction.

-

Moisture control : Trace water hydrolyzes the acyl chloride, reducing yields.

Alternative Pathways: Reductive Amination and Catalytic Methods

While less common, reductive amination offers a route bypassing nitro group instability.

Palladium-Catalyzed Coupling

-

Catalyst : Pd(PPh₃)₄ facilitates coupling between 4-butoxybenzamide and 4-fluoro-3-nitroiodobenzene.

-

Solvent : Dimethylacetamide (DMA) at 100°C achieves 75% yield.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide, exhibit promising anticancer properties. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression.

Mechanism of Action

The compound is hypothesized to inhibit poly-ADP-ribose polymerase (PARP), an enzyme involved in DNA repair mechanisms. By disrupting this process, it may lead to increased apoptosis in cancer cells, particularly in breast cancer models where PARP inhibitors have shown efficacy .

Biological Research

Biochemical Probes

this compound serves as a biochemical probe to study protein interactions. Its ability to selectively bind to certain proteins allows researchers to investigate cellular pathways and mechanisms underlying various diseases, including neurodegenerative disorders and cancers .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its nitro group is known to contribute to the antibacterial effects seen in similar compounds, making it a candidate for further exploration in drug development against resistant bacterial strains .

Material Science

Polymer Development

The unique structural characteristics of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits PARP; induces apoptosis in cancer cells |

| Biological Research | Biochemical probe | Selectively binds to proteins; aids cellular studies |

| Antimicrobial Research | Potential antibacterial agent | Effective against resistant strains |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of benzamide derivatives, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent for targeted cancer therapy.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of several nitro-substituted benzamides, including this compound. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential for development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamides

*Estimated based on structural similarity to VU0357121 .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The butoxy group contributes to moderate lipophilicity (LogP ~3.5), balancing membrane permeability and solubility. Fluorinated analogs (e.g., VU0357121, LogP ~3.2) exhibit slightly lower LogP, enhancing aqueous solubility .

- Blood-Brain Barrier (BBB) Penetration : The nitro group’s polarity may reduce BBB penetration compared to difluorinated analogs, which are more lipophilic and better suited for CNS targets .

Metabolic Stability and CYP Interactions

- Fluorinated benzamides generally show improved stability in rat liver microsomes (RLM) due to resistance to oxidative metabolism. For example, trifluorinated analogs exhibit 6x longer half-lives than non-fluorinated leads .

- The nitro group in the target compound may increase interactions with CYP3A4 , a common issue with nitroaromatics, necessitating further inhibitory profiling .

Biological Activity

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article summarizes the compound's synthesis, biological mechanisms, and its comparative analysis with related compounds.

This compound is characterized by the following structural features:

- Functional Groups : Contains a butoxy group, a fluoro substituent, and a nitro group on a phenyl ring.

- Molecular Formula : CHFNO

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes, which may play roles in various metabolic pathways. For instance, it can serve as an inhibitor for dihydrofolate reductase (DHFR), impacting nucleotide synthesis and cell proliferation .

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antitumor properties. The compound's structural similarity to known histone deacetylase inhibitors (HDACIs) suggests it could modulate gene expression and promote apoptosis in cancer cells .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of benzamide derivatives against viruses such as hepatitis B virus (HBV). These compounds can reduce HBV DNA levels by interfering with nucleocapsid assembly .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Substituent Type | Biological Activity |

|---|---|---|

| 4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide | Chlorine | Moderate enzyme inhibition |

| 4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide | Bromine | Enhanced antitumor activity |

| 4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide | Iodine | Potentially higher reactivity |

The presence of different halogen substituents (fluoro, chloro, bromo, iodo) significantly affects the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that benzamide derivatives could bind to DNA minor grooves in Trypanosoma brucei, leading to effective antiparasitic action . The mechanism involved disrupting the kinetoplast DNA (kDNA), crucial for parasite survival.

- HDAC Inhibition : Compounds similar to this compound have shown promise as HDAC inhibitors. These compounds can induce cell cycle arrest and promote differentiation in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps and safety protocols for synthesizing 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide?

- Synthesis Steps :

Acylation : React 4-fluoro-3-nitroaniline with 4-butoxybenzoyl chloride under anhydrous conditions using a base (e.g., NaHCO₃) in dichloromethane.

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Characterization : Confirm structure via -NMR, -NMR, and HRMS.

- Safety Protocols :

- Conduct hazard analysis for reagents (e.g., dichloromethane, nitroaryl compounds) following guidelines in Prudent Practices in the Laboratory .

- Use PPE (gloves, goggles, fume hood) and ensure proper ventilation. Mutagenicity risks, though lower than other anomeric amides, require precautions similar to benzyl chloride handling .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

- Primary Methods :

- NMR Spectroscopy : -NMR (δ 8.2–8.5 ppm for nitroaryl protons; δ 4.0 ppm for butoxy -OCH₂-) and -NMR (C=O at ~165 ppm) .

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺) and rule out impurities.

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O stretch) .

- Supplementary Methods : X-ray crystallography (if crystals form) or HPLC for purity assessment >98% .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., acylation efficiency) .

- Reaction Path Screening : Employ software like GRRM17 to explore alternative pathways and minimize side products (e.g., nitro group reduction).

- Solvent Optimization : Predict solvent effects on yield using COSMO-RS simulations. Ethyl acetate may enhance solubility vs. dichloromethane .

Q. How to resolve contradictions in thermal stability data for benzamide derivatives?

- Methodological Approach :

DSC/TGA Analysis : Measure decomposition onset temperature under inert atmosphere.

Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Comparative Studies : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to identify substituent effects on stability .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

- Factorial Design : Vary substituents (e.g., nitro position, alkoxy chain length) and assess biological activity (e.g., enzyme inhibition) using a 2³ factorial matrix .

- Comparative Analysis : Benchmark against analogs (e.g., 4-fluoro-N-(3-chlorophenyl)benzamide) to isolate electronic vs. steric effects .

- In Silico Modeling : Combine molecular docking (AutoDock Vina) and MD simulations to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.